molecular formula C10H13NO2 B8653487 N-benzyloxypropionamide

N-benzyloxypropionamide

Cat. No.: B8653487
M. Wt: 179.22 g/mol
InChI Key: AJFCFEDBJWOPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyloxypropionamide is a synthetic amide derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the nitrogen of a propionamide backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 191.22 g/mol. The compound is synthesized via established protocols involving condensation reactions between benzyloxyamine and propionic acid derivatives, as detailed in published procedures .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-phenylmethoxypropanamide

InChI

InChI=1S/C10H13NO2/c1-2-10(12)11-13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

AJFCFEDBJWOPAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyloxypropionamide can be synthesized through several methods. One common approach involves the reaction of benzylic alcohols with acetamides. For instance, a radical condensation reaction between benzylic alcohols and acetamides can be performed using potassium tert-butoxide as an additive, yielding 3-arylpropanamides .

Industrial Production Methods

Industrial production of this compound may involve the amidation of propionic acid derivatives with benzylamine. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyloxypropionamide undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the amide group produces amines .

Scientific Research Applications

N-benzyloxypropionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyloxypropionamide involves its interaction with specific molecular targets. For instance, it may bind to neuronal sodium channels and calcium channels, modulating their activity and exerting anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of amide derivatives are heavily influenced by substituents. Below is a comparative analysis of N-benzyloxypropionamide with three analogs:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
This compound C₁₀H₁₃NO₂ Benzyloxy (-OCH₂C₆H₅) 191.22 Aromatic bulk, potential antioxidant activity
N-Butyl-3-phenylpropionamide C₁₃H₁₉NO Butyl (-C₄H₉), phenyl (-C₆H₅) 205.30 Lipophilic, industrial applications
(R)-2-Acetamido-3-methoxypropionamide C₇H₁₄N₂O₃ Acetamido (-NHCOCH₃), methoxy (-OCH₃) 186.20 Chiral center, medicinal chemistry relevance
N-(4-Chlorophenyl)-N-hydroxypropanamide C₉H₁₀ClNO₂ 4-Chlorophenyl, hydroxy (-OH) 199.64 Hydroxamic acid, metal chelation

Key Observations :

  • This compound’s benzyloxy group enhances aromatic interactions and may improve radical scavenging via electron donation, similar to phenolic antioxidants like BHA .
  • (R)-2-Acetamido-3-methoxypropionamide ’s chiral acetamido and methoxy groups are critical for target selectivity in drug design, as seen in J. Med. Chem. studies .

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